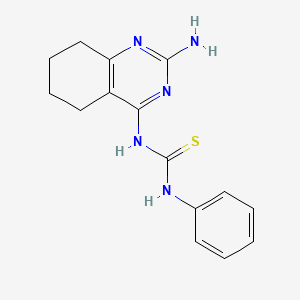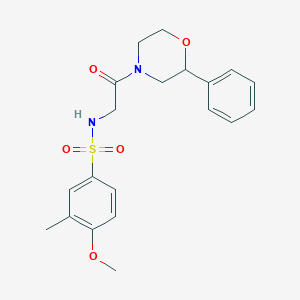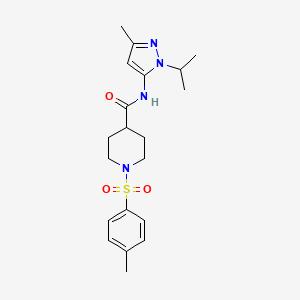![molecular formula C10H13N3O3 B2684015 3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione CAS No. 851169-34-1](/img/structure/B2684015.png)
3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione” is a chemical compound . It belongs to the class of pyrrolo[2,3-d]pyrimidines, which have been studied for their potential utility in various fields .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been described in the literature . The process involves several steps, including the use of NIS, DMF, Cs2CO3, MeI, NH3(aq), Zn(CN)2, Pd2(dba)3, dppf, NBS, and ®-2-methylpyrrolidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Applications De Recherche Scientifique
Antitumor Agent Development
Compounds structurally related to 3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione have been synthesized as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing significant antitumor activities. These compounds demonstrated inhibition of tumor cell growth in culture and were evaluated in the National Cancer Institute's in vitro preclinical antitumor screening program, indicating their potential as antitumor agents (Gangjee et al., 2000).
Catalytic Activities
Pyrrolopyrimidine derivatives have been investigated for their catalytic activities, particularly in the peroxidative oxidation of cyclohexane. These studies reveal moderate activity under mild conditions, suggesting potential applications in catalysis and organic synthesis (Fırıncı, 2019).
Antibacterial Applications
New pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds showed promising results, indicating their potential use in developing new antibacterial agents (Vazirimehr et al., 2017).
RNA Structure Monitoring
Pyrrolo-C, a fluorescent analog of cytidine related to pyrrolopyrimidines, has been developed as a site-specific probe for RNA structure and dynamics. Its utility in studying RNA structure, dynamics, and function showcases the interdisciplinary applications of pyrrolopyrimidines in molecular biology and biochemistry (Tinsley & Walter, 2006).
Synthesis and Evaluation for Inhibitors
The synthesis of novel pyrrolopyrimidine derivatives as potential inhibitors of various enzymes, including dihydrofolate reductases from different organisms, further emphasizes the versatility of these compounds in medicinal chemistry and pharmacology. These studies highlight the structural flexibility and functional adaptability of pyrrolopyrimidines, making them valuable scaffolds in drug discovery (Gangjee et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-4-13-8-7(6(14)5-11-8)9(15)12(2)10(13)16/h11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFMPQQIZVRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)CN2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331709 |
Source


|
| Record name | 3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851169-34-1 |
Source


|
| Record name | 3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)


![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683939.png)
![4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2683941.png)


![2-[4-(Hydroxymethyl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2683945.png)




